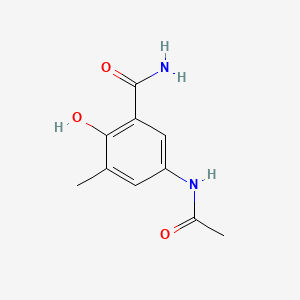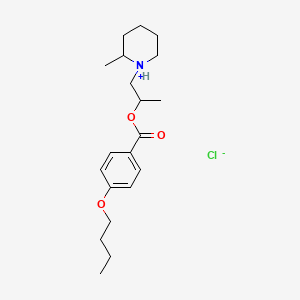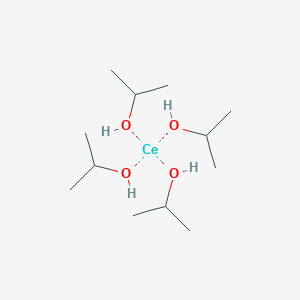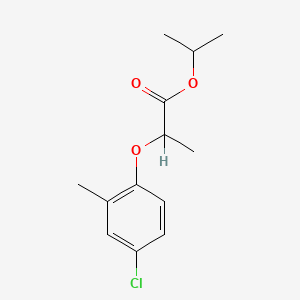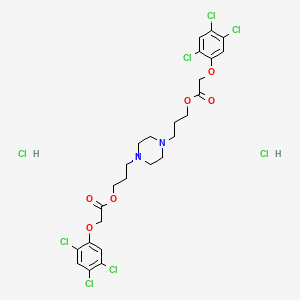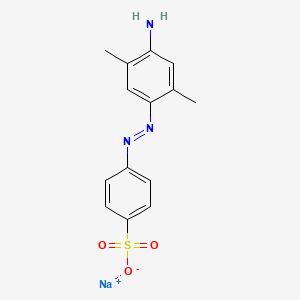
Acridine-4-carboxaldehyde, 3,6-bis(dimethylamino)-5-((p-((bis(2-chloroethyl))amino)phenyl)iminomethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acridine-4-carboxaldehyde, 3,6-bis(dimethylamino)-5-((p-((bis(2-chloroethyl))amino)phenyl)iminomethyl)- is a complex organic compound that belongs to the acridine family. Acridines are known for their wide range of applications in medicinal chemistry, particularly as antitumor agents. This compound, with its unique structure, holds potential for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acridine-4-carboxaldehyde, 3,6-bis(dimethylamino)-5-((p-((bis(2-chloroethyl))amino)phenyl)iminomethyl)- typically involves multi-step organic reactions. The process may start with the formation of the acridine core, followed by the introduction of the carboxaldehyde group at the 4-position. Subsequent steps involve the addition of dimethylamino groups at the 3 and 6 positions and the attachment of the bis(2-chloroethyl)amino phenyl group through an iminomethyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group.
Reduction: Reduction reactions may target the iminomethyl linkage or the carboxaldehyde group.
Substitution: The dimethylamino groups and the bis(2-chloroethyl)amino phenyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles or electrophiles depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, acridine derivatives are known for their ability to intercalate into DNA, making them useful in studying DNA interactions and as potential anticancer agents.
Medicine
Medically, this compound could be explored for its potential antitumor properties, given the known activity of acridine derivatives against cancer cells.
Industry
In the industrial sector, this compound may find applications in the development of dyes, given the chromophoric nature of the acridine core.
Mecanismo De Acción
The mechanism of action of Acridine-4-carboxaldehyde, 3,6-bis(dimethylamino)-5-((p-((bis(2-chloroethyl))amino)phenyl)iminomethyl)- likely involves intercalation into DNA, disrupting the replication process and leading to cell death. The bis(2-chloroethyl)amino group may also contribute to its cytotoxic effects by forming cross-links with DNA.
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
Amsacrine: An antitumor agent that intercalates into DNA and inhibits topoisomerase II.
Proflavine: Another acridine derivative with antibacterial properties.
Uniqueness
What sets Acridine-4-carboxaldehyde, 3,6-bis(dimethylamino)-5-((p-((bis(2-chloroethyl))amino)phenyl)iminomethyl)- apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other acridine derivatives.
Propiedades
Número CAS |
69837-10-1 |
|---|---|
Fórmula molecular |
C29H31Cl2N5O |
Peso molecular |
536.5 g/mol |
Nombre IUPAC |
5-[[4-[bis(2-chloroethyl)amino]phenyl]iminomethyl]-3,6-bis(dimethylamino)acridine-4-carbaldehyde |
InChI |
InChI=1S/C29H31Cl2N5O/c1-34(2)26-11-5-20-17-21-6-12-27(35(3)4)25(19-37)29(21)33-28(20)24(26)18-32-22-7-9-23(10-8-22)36(15-13-30)16-14-31/h5-12,17-19H,13-16H2,1-4H3 |
Clave InChI |
QPBOLGKUCZUGLH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C2=NC3=C(C=CC(=C3C=O)N(C)C)C=C2C=C1)C=NC4=CC=C(C=C4)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


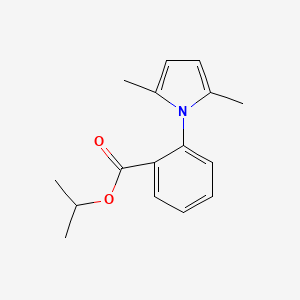
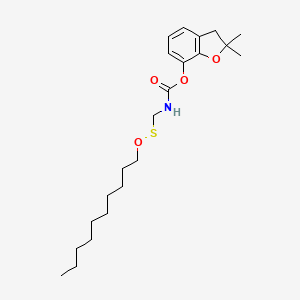
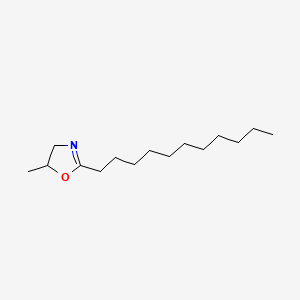
![hexasodium;iron(2+);4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate;sulfate](/img/structure/B13785512.png)

![(6S,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13785521.png)
